molecular formula C7H11N3 B182083 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-23-1

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B182083
M. Wt: 137.18 g/mol
InChI Key: JTXJNDWSZKWBTO-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound . It is a hydrochloride with a molecular weight of 173.65 .


Synthesis Analysis

The synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives has been explored in various studies . For instance, one study discussed the synthesis and evaluation of tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq-Protein Ligands .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is complex . The InChI code for this compound is 1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include a molecular weight of 173.65 . It is a hydrochloride .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-9-7-5-8-2-3-10(6)7/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXJNDWSZKWBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563348
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

CAS RN

126052-23-1
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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